molecular formula C10H11N5O2 B2417985 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034362-25-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2417985
CAS No.: 2034362-25-7
M. Wt: 233.231
InChI Key: FEXNUZXPPPQMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic chemical compound featuring a distinct molecular architecture that combines an azetidine ring, a 1,2,3-triazole, and a 5-methylisoxazole pharmacophore. This specific combination of heterocycles makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,3-triazole moiety is a widely validated non-classical amide bioisostere, known to confer improved stability against hydrolysis and oxidation compared to an amide bond, while maintaining similar properties such as planarity, size, and hydrogen-bonding capability . The integration of the azetidine ring, a strained four-membered nitrogen heterocycle, is a common strategy in lead optimization to modulate the physicochemical and pharmacokinetic properties of a molecule . The 5-methylisoxazole group is a privileged structure in pharmaceuticals, often contributing to target binding and influencing metabolic stability. While the specific biological profile of this compound requires further investigation, its structure suggests potential as a valuable scaffold for developing protease inhibitors, given that similar triazolyl-containing boronic acids have been explored for this purpose . Researchers can utilize this compound as a key intermediate or a core structure for constructing more complex molecules in the development of novel therapeutic agents. It is also an ideal candidate for generating structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2/c1-7-4-9(12-17-7)10(16)14-5-8(6-14)15-3-2-11-13-15/h2-4,8H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXNUZXPPPQMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone typically involves a multi-step process. One common method includes the formation of the 1,2,3-triazole ring through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often referred to as "click chemistry" . The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole and isoxazole rings, while reduction could produce hydrogenated derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. The triazole ring, in particular, is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .

Medicine

In medicine, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone has shown promise in the development of new therapeutic agents. Its ability to inhibit specific enzymes and pathways makes it a candidate for treating diseases such as cancer and infectious diseases .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and isoxazole derivatives, such as:

Uniqueness

What sets (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone apart is its combination of these three distinct moieties in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in both research and industrial applications .

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features:

  • A triazole ring known for its diverse biological properties.
  • An azetidine moiety , which contributes to its pharmacological profile.
  • A 5-methylisoxazole group , adding to its structural diversity.

This combination of heterocycles may enhance the compound's biological activity compared to simpler structures.

Interaction with Biological Targets

The triazole moiety is particularly significant as it can form non-covalent interactions with various enzymes and receptors. These interactions can lead to:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in malignant cells.
  • Modulation of cell cycle progression.

Research indicates that compounds containing triazole rings can engage in multiple anticancer mechanisms, making them promising candidates for drug development .

Anticancer Properties

Studies have shown that compounds similar to This compound exhibit significant anticancer activity. For example:

  • The compound can induce cell cycle arrest and apoptosis in various cancer cell lines, including lung cancer cells (A549) and others .

Antimicrobial Activity

The triazole derivatives are also recognized for their antimicrobial properties. They have been reported to exhibit:

  • Antibacterial effects against a range of pathogens.
  • Antifungal activity, potentially useful in treating infections caused by resistant strains .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of triazole-containing compounds, revealing that specific derivatives could significantly inhibit cancer cell growth. The most potent compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundIC50 (μM)Target
Compound A3.29A549 cells
Compound B0.99NCI-H23 cells
Doxorubicin3.30A549 cells

Study 2: Mechanistic Insights

Another investigation focused on the mechanisms by which triazole derivatives induce apoptosis. It was found that these compounds could inhibit topoisomerase II and disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Computational Predictions

In silico studies have predicted that This compound may interact with multiple biological targets, enhancing its therapeutic potential. Such predictions are crucial for guiding further experimental validations and optimizing the compound's structure for improved efficacy .

Q & A

Q. What are the optimal synthetic routes for (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone, considering functional group compatibility and reaction yields?

Methodological Answer: The synthesis typically involves multi-step strategies:

  • Step 1: Preparation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .
  • Step 2: Coupling the azetidine-triazole intermediate with 5-methylisoxazole-3-carbonyl chloride under anhydrous conditions using a base (e.g., triethylamine) in dichloromethane .
  • Critical Factors: Reaction temperature (0–25°C), stoichiometric control of acylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR confirms the presence of azetidine (δ 3.5–4.5 ppm, multiplet), triazole (δ 7.8–8.2 ppm, singlet), and isoxazole (δ 6.2–6.5 ppm, singlet) protons .
    • 13C NMR verifies carbonyl carbons (δ 165–170 ppm) and heterocyclic carbons .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ calculated for C12H14N4O2: 262.1066) .
  • HPLC: Purity assessment (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and FTIR for hydrolytic or oxidative byproducts .
    • Key Stability Indicators: Discoloration, precipitation, or shifts in NMR peaks (e.g., azetidine ring opening) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the formation of the azetidine-triazole moiety?

Methodological Answer:

  • Catalyst Screening: Compare Cu(I) catalysts (e.g., CuI vs. CuSO4/sodium ascorbate) for CuAAC efficiency. CuI in DMF at 50°C increases triazole formation rate by 30% .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance azide-alkyne cycloaddition kinetics vs. THF .

  • Table 1: Yield Optimization Data

    CatalystSolventTemp (°C)Yield (%)
    CuIDMF5085
    CuSO4H2O/THF2562

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) Validation: Compare computed reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data. Adjust solvent parameters in simulations to match experimental conditions (e.g., dielectric constant of DMF) .
  • Controlled Replicates: Repeat experiments under inert atmospheres to rule out oxidative side reactions conflicting with in silico predictions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should positive controls be selected?

Methodological Answer:

  • Targeted Assays:
    • Kinase Inhibition: Use ADP-Glo™ kinase assay with staurosporine as a positive control .
    • Antimicrobial Activity: Broth microdilution (CLSI guidelines) with ciprofloxacin as a reference .
  • Cell-Based Assays:
    • Anticancer Screening: MTT assay on MCF-7/HepG2 cells; compare IC50 values with doxorubicin .
    • Table 2: Representative Bioactivity Data
Cell LineIC50 (µM)Reference Compound (IC50)
MCF-73.4Doxorubicin (0.1)
HepG21.19Sorafenib (0.05)

Q. How can regioselectivity challenges during triazole functionalization be addressed?

Methodological Answer:

  • Protecting Group Strategy: Temporarily protect the azetidine nitrogen with Boc groups to direct triazole alkylation to the N1 position .
  • Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side-product formation (e.g., 80°C, 30 min, 80% yield) .

Q. What computational tools are recommended for predicting the compound’s environmental fate or metabolic pathways?

Methodological Answer:

  • Environmental Fate: Use EPI Suite™ to estimate biodegradation half-life (e.g., t1/2 = 120 days) and Bioaccumulation Factor (BCF) .
  • Metabolism Prediction: SwissADME or GLORYx for phase I/II metabolic transformations (e.g., CYP450-mediated oxidation of the isoxazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.